molecular formula C17H24ClN3O B6625355 N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide

Cat. No.: B6625355
M. Wt: 321.8 g/mol
InChI Key: FBULIMKCZFZDQY-UHFFFAOYSA-N
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Description

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with a chloropyridine ring, a piperidine ring, and a cyclopentylacetamide group, making it a subject of interest for synthetic chemists and researchers.

Properties

IUPAC Name

N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c18-14-5-6-16(19-12-14)21-9-7-15(8-10-21)20-17(22)11-13-3-1-2-4-13/h5-6,12-13,15H,1-4,7-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBULIMKCZFZDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the core piperidine ring One common approach is the reaction of 5-chloropyridin-2-ylamine with a suitable acylating agent to form the piperidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in various organic synthesis reactions.

Biology: In biological research, N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique structure and reactivity profile make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-[1-(4-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide

  • N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide

  • N-[1-(5-bromopyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide

Uniqueness: N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties and applications.

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